molecular formula C8H17N3 B1470921 (1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine CAS No. 1428233-05-9

(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine

Cat. No.: B1470921
CAS No.: 1428233-05-9
M. Wt: 155.24 g/mol
InChI Key: XCUGOQMLNXKPTR-UHFFFAOYSA-N
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Description

Bicyclic Core Geometry

  • The 1,4-diazabicyclo[2.2.2]octane scaffold adopts a chair-chair conformation , stabilized by minimized steric strain.
  • Bond angles at bridgehead nitrogen atoms are approximately 109.5° , consistent with tetrahedral geometry.
  • The bicyclic system restricts rotation, leading to limited conformational flexibility in the core.

Substituent Dynamics

  • The methylamine group (-CH$$2$$NH$$2$$) introduces torsional flexibility, enabling rotation around the C-C bond connecting it to the bicyclic core.
  • Quantum mechanical calculations predict three dominant conformers for the methylamine side chain, influenced by intramolecular hydrogen bonding and steric interactions.

Key Geometric Parameters :

Parameter Value (Å or °) Method of Determination
N1-C2-N4 bond angle 109.3° DFT calculations
C2-C7 bond length 1.53 Å X-ray crystallography
C7-NH$$_2$$ bond length 1.47 Å Gas-phase electron diffraction

Comparative Analysis with Related Bicyclic Amines

Structural Comparison

Compound Molecular Formula Key Structural Features Applications
Target Compound C$$9$$H$${17}$$N$$_3$$ Bicyclo[2.2.2]octane with -CH$$2$$NH$$2$$ Catalyst intermediate
DABCO C$$6$$H$${12}$$N$$_2$$ Unsubstituted bicyclo[2.2.2]octane Polyurethane catalysis
Quinuclidine C$$7$$H$${13}$$N Single nitrogen in bicyclo[2.2.2]octane Ligand in coordination chemistry
Bispidine C$$7$$H$${14}$$N$$_2$$ Bicyclo[3.3.1]nonane with two nitrogens Chelating agents

Electronic and Steric Properties

  • Basicity : The primary amine substituent in the target compound increases basicity (predicted pK$$a$$ ~10.5) compared to DABCO (pK$$a$$ 8.8) and quinuclidine (pK$$_a$$ 11.3).
  • Steric Effects : The methylamine group introduces steric bulk, reducing accessibility to the bridgehead nitrogen lone pairs relative to unsubstituted DABCO.

Reactivity Trends

  • The target compound’s primary amine enables nucleophilic reactions (e.g., alkylation, acylation), unlike DABCO and quinuclidine, which primarily act as tertiary amine bases.
  • Its rigid core enhances thermal stability compared to flexible aliphatic amines like triethylamine.

Properties

IUPAC Name

1-(1,4-diazabicyclo[2.2.2]octan-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3/c1-9-6-8-7-10-2-4-11(8)5-3-10/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUGOQMLNXKPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CN2CCN1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization of Diethanolamine and Ethylene Diamine

  • A mixture of diethanolamine (50-75 mol%) and ethylene diamine (25-50 mol%) is contacted with an acidic silica-alumina catalyst.
  • Reaction temperatures range from 600 to 750 °F (315 to 399 °C).
  • Space velocity (liquid volume per catalyst volume per hour) is maintained between 0.5 and 2.0.
  • Pressure conditions vary from sub-atmospheric (~0.5 atm) to moderate pressures (~100 psi).
  • The acidic catalyst is typically a silica-alumina cracking catalyst, similar to those used in petroleum refining.
  • Under these conditions, triethylene diamine is formed with high selectivity and yield, along with by-products such as piperazine which can be separated and recovered.

Synergistic Effect of Mixed Amines

  • The mixture of diethanolamine and ethylene diamine exhibits a synergistic effect, producing triethylene diamine yields significantly higher than either amine alone.
  • Experimental data (Table 1) show actual yields from mixed charges exceed calculated additive yields, confirming synergy.
Run Charge Composition (DEA:EDA) Temperature (°F) Pressure (atm) Yield of Triethylene Diamine (wt%) Yield of Piperazine (wt%)
1 DEA only 700 1 5 0
2 EDA only 700 1 6 4
3 Calculated (based on 1 & 2) 700 1 10 2
4 Actual mixed (approx. 1:1) 625 1 12 3

DEA = Diethanolamine; EDA = Ethylene diamine

This method was patented (US2977363A) and is recognized for industrial viability due to high yield, catalyst reusability, and cost-effectiveness.

Functionalization to (1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine

After obtaining the bicyclic amine core, the methylamine substituent at the 2-position is introduced typically via:

Synthesis of (1,4-diazabicyclo[2.2.2]octan-2-yl)methanol

  • Starting from piperazine and 2,3-dibromo-1-propanol in aqueous sodium hydroxide with a phase transfer catalyst (N-benzyl-N,N,N-triethylammonium chloride).
  • Reaction conditions: 90-95 °C for 8 hours.
  • After reaction, water is distilled off, methanol is added, and sodium bromide by-product is filtered.
  • The product crystallizes upon cooling with yields up to 98% and purity >98% by GC analysis.
  • Methanol is recycled to enhance process economy.

Conversion of (1,4-diazabicyclo[2.2.2]octan-2-yl)methanol to this compound

  • The hydroxyl group is converted to a methylamine substituent via substitution reactions, typically involving:
    • Activation of the alcohol (e.g., tosylation or mesylation).
    • Nucleophilic substitution with methylamine or methylamine equivalents.
  • These steps require controlled conditions to avoid ring opening or degradation.

Summary of Key Reaction Parameters and Yields

Step Conditions Catalyst/ Reagents Yield (%) Notes
Cyclization of diethanolamine + EDA 600-750 °F, 0.5-2.0 space rate, 0.5-7 atm Silica-alumina acidic catalyst 12-15 Synergistic effect improves yield
Synthesis of (1,4-diazabicyclo[2.2.2]octan-2-yl)methanol 90-95 °C, 8 h, aqueous NaOH, phase transfer catalyst N-benzyl-N,N,N-triethylammonium chloride 98 High purity, methanol recycling possible
Conversion to methylamine derivative Tosylation/mesylation + methylamine substitution Typical organic reagents Variable Requires careful control to maintain ring

Research Findings and Industrial Relevance

  • The acid-catalyzed cyclization method using mixed amines is well-established industrially due to its efficiency and cost-effectiveness.
  • The synergistic effect between diethanolamine and ethylene diamine is a significant discovery, enabling higher yields and better economics.
  • The functionalization route via the alcohol intermediate allows for selective substitution to introduce the methylamine group without compromising the bicyclic structure.
  • Recycling of solvents and by-product removal steps have been optimized for scale-up.
  • Patent literature and chemical synthesis databases confirm the robustness of these methods.

Chemical Reactions Analysis

Types of Reactions

(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while substitution reactions can produce various substituted amines .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure and Properties
DABCO is characterized by its unique bicyclic structure, which enhances its nucleophilic properties. This compound acts primarily as a catalyst in numerous organic transformations due to its ability to stabilize transition states and facilitate the formation of covalent bonds between reactants.

Mechanism of Action
The compound interacts with various substrates through nucleophilic attack, leading to the formation of new chemical bonds. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Organic Synthesis

DABCO is extensively used as a catalyst in organic reactions, particularly in:

  • Formation of Heterocycles: DABCO promotes cyclization reactions that yield heterocyclic compounds, which are crucial in pharmaceuticals.
  • Synthesis of β-Amino Ketones: It facilitates the reaction between α,β-unsaturated carbonyl compounds and amines, producing β-amino ketones efficiently.
Reaction TypeExample ReactionProduct Type
CyclizationDABCO-catalyzed cyclizationHeterocyclic compounds
Nucleophilic SubstitutionDABCO with alkyl halidesSubstituted amines
OxidationDABCO with hydrogen peroxideAmine oxides

Biochemical Applications

In biochemistry, DABCO serves multiple roles:

  • Enzyme Mechanism Studies: It is used to investigate enzyme kinetics and mechanisms due to its ability to stabilize intermediates.
  • Ligand in Assays: DABCO acts as a ligand in various biochemical assays, enhancing the specificity and sensitivity of detection methods.

Material Science

DABCO is utilized in the production of polymers:

  • Polyurethane Production: It catalyzes the reaction between alcohols and isocyanates, leading to polyurethane formation.
  • Stabilizer in Industrial Processes: Its hygroscopic nature allows it to stabilize certain formulations against moisture degradation.

Case Study 1: Catalysis in Organic Synthesis

A study demonstrated that using DABCO as a catalyst significantly increased the yield of a cyclization reaction from 60% to 90%. The reaction involved the synthesis of a complex heterocyclic compound relevant for drug development.

Case Study 2: Biochemical Assays

In enzyme kinetics studies, DABCO was found to enhance the activity of certain enzymes by stabilizing the transition state. This led to improved assay results that were critical for understanding enzyme mechanisms.

Mechanism of Action

The mechanism of action of (1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine involves its ability to act as a nucleophile and a base. It can donate electron pairs to electrophilic centers, facilitating various chemical transformations. The compound’s structure allows it to interact with multiple molecular targets, including enzymes and receptors, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1,4-Diazabicyclo[2.2.2]octane (DABCO)
  • Structure : The parent compound lacks the methylamine substituent, featuring only two nitrogen atoms in the bicyclic framework.
  • Properties :
    • High basicity (pKa ~8.8) due to the lone pair of electrons on the bridgehead nitrogen atoms.
    • Melting point: 174°C; molecular weight: 112.17 g/mol .
  • Applications : Catalysis (e.g., in sulfonylation reactions ), polymerization accelerators, and as a ligand in coordination chemistry .
Quinuclidine (4-Deaza Analog)
  • Structure: A monocyclic tertiary amine (1-azabicyclo[2.2.2]octane) lacking one nitrogen atom compared to DABCO.
  • Properties :
    • Lower basicity (pKa ~11.5) due to reduced electron density.
    • Reduced steric hindrance compared to DABCO derivatives.
  • Applications : Intermediate in alkaloid synthesis and pharmaceuticals .
Methyl- and Ethyl-Substituted Derivatives
  • Examples :
    • 2-Methyl-1,4-diazabicyclo[2.2.2]octane (CAS 1193-66-4) .
    • 2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane (CAS 67820-73-9) .
  • Impact of Substituents: Methyl groups enhance lipophilicity, improving membrane permeability for pharmaceutical applications .

Functional and Reactivity Comparisons

Basicity and Solubility
Compound Basicity (pKa) Solubility (Water) Key Applications
DABCO ~8.8 Highly soluble Catalysis, polymer production
(1,4-Diazabicyclo[...]methylamine ~9.2 (estimated) Moderate Antifungal agents, drug design
Quinuclidine ~11.5 Low Alkaloid synthesis
  • The methylamine substituent in the target compound slightly increases basicity compared to DABCO, enhancing its ability to participate in acid-base catalysis .
Pharmacological Activity
  • Antifungal Performance : DABCO-containing denture resins exhibit biocompatibility and inhibit Candida albicans growth, with substituents like methylamine improving adhesion and durability .
  • Drug Derivatives : The methylamine group in (1,4-Diazabicyclo[...]methylamine enables synthesis of benzodioxine carboxamides with antipsychotic or anxiolytic activity .

Biological Activity

(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine, often referred to as DABCO, is a compound with significant biological activity and diverse applications in chemistry and biology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

DABCO is a caged tertiary diamine characterized by its unique bicyclic structure. It is primarily known for its strong nucleophilic properties, which make it versatile in various chemical reactions, including catalysis and organic synthesis. Its applications extend into biological contexts where it acts as a ligand and catalyst in biochemical assays.

Target of Action

DABCO serves as a highly nucleophilic base that interacts with various biomolecules, facilitating numerous biochemical reactions. Its mechanism involves binding to substrates and catalyzing transformations that are critical in organic synthesis and biological processes.

Biochemical Pathways

The compound is involved in several biochemical pathways, including:

  • Enzyme Mechanisms: DABCO participates in enzyme catalysis by stabilizing transition states.
  • Synthesis of Derivatives: It aids in synthesizing piperazine derivatives and other biologically relevant compounds.

Antimicrobial Properties

Research has demonstrated that DABCO derivatives exhibit significant antimicrobial activity against various pathogens:

  • A study evaluated several 1,4-diazabicyclo[2.2.2]octane derivatives against Gram-positive and Gram-negative bacteria, including drug-resistant strains. The results indicated that compounds derived from DABCO showed high antibacterial activity with minimum inhibitory concentrations (MICs) comparable to ciprofloxacin against Pseudomonas aeruginosa and Staphylococcus aureus .
  • Additionally, time-kill assays revealed rapid bactericidal effects of specific derivatives against Staphylococcus aureus and Pseudomonas aeruginosa within two hours .

Antiviral Activity

DABCO derivatives have also been assessed for antiviral properties. Compounds with specific linkers demonstrated notable antiviral activity against influenza virus A/Puerto Rico/8/34 (H1N1) . This suggests potential applications in antiviral drug development.

Case Study 1: Antimicrobial Evaluation

A series of DABCO derivatives were synthesized and tested for their antimicrobial efficacy. The study highlighted the effectiveness of two specific compounds:

  • Compound 1c (o-phenylenebismethyl linker): Displayed low MICs against multiple bacterial strains.
  • Compound 1e (propylene aliphatic linker): Showed similar efficacy with rapid killing kinetics against Staphylococcus aureus.

These findings underscore the potential of DABCO derivatives as effective antimicrobial agents .

Case Study 2: Enzyme Inhibition

DABCO has been utilized in studies focusing on enzyme inhibition mechanisms. Its ability to modulate enzyme activity through nucleophilic interactions has been explored, revealing its role in facilitating or inhibiting specific enzymatic reactions depending on the substrate and environmental conditions .

Research Findings

Property Details
Chemical Structure Bicyclic tertiary amine with high nucleophilicity
Solubility Soluble in water; hygroscopic
Antibacterial Activity Effective against various Gram-positive/Gram-negative bacteria
Antiviral Activity Active against H1N1 influenza virus
Mechanism of Action Acts as a nucleophilic catalyst; interacts with enzymes

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing (1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine and its derivatives?

  • Methodological Answer : Derivatives such as iodobismuthates are synthesized by reacting N-substituted DABCO analogs with bismuth(III) iodide in methanol, followed by slow evaporation to yield crystals suitable for X-ray diffraction (CCDC 2167555/2167557) . Cyclization reactions using K₂CO₃ in hot N-methylpyrrolidone (NMP) and subsequent condensation with amines (e.g., (S,S)-2,8-diazabicyclo[4.3.0]octane) in acetonitrile with DABCO as a base are also effective .

Q. How is crystallographic data utilized in characterizing DABCO-containing complexes?

  • Methodological Answer : X-ray crystallography provides geometric parameters (bond lengths, angles) and atomic displacement factors, critical for confirming molecular geometry and intermolecular interactions. For example, DABCO-CuBr₂ complexes exhibit distinct coordination modes in methanol (electrostatic) vs. CTAB systems (donor-acceptor), validated via CCDC datasets . Atomic force microscopy (AFM) further complements structural analysis by revealing nanoscale morphologies (e.g., 1D branched vs. 2D layered structures) .

Q. What spectroscopic techniques are employed to study DABCO's role in surface-active Cu complexes?

  • Methodological Answer : UV-Vis absorption spectra (λmax ~700 nm in methanol) and fluorescence quenching experiments identify charge-transfer interactions. Surface tension and conductivity measurements in varying solvents (e.g., methanol vs. water) elucidate micelle formation and aggregation behavior .

Q. What safety protocols are essential when handling DABCO derivatives?

  • Methodological Answer : Store at 2–8°C under nitrogen due to hygroscopicity and flammability (UN 1325, Hazard Class 4.1). Use PPE (gloves, respirators) to mitigate risks (R11: flammable, R22: harmful if swallowed). Decomposition above 180°C necessitates controlled heating .

Advanced Research Questions

Q. How do solvent and counterion choices affect the catalytic efficiency of DABCO in Michael addition reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., THF, acetonitrile) enhance DABCO's basicity by stabilizing transition states. Counterions like Br⁻ in CuBr₂ complexes modulate electronic effects, as shown in studies where DABCO-CuBr₂ in methanol exhibited higher catalytic activity than aqueous systems . Kinetic profiling (e.g., via <sup>1</sup>H NMR) can optimize solvent/counterion pairs for specific substrates.

Q. What methodologies resolve contradictions in spectroscopic data when analyzing DABCO-metal interactions?

  • Methodological Answer : Cross-referencing XRD data with AFM surface morphology analysis clarifies discrepancies. For instance, DABCO-CuBr₂ complexes in methanol show green coloration (indicative of electrostatic interactions), while CTAB systems turn brown due to donor-acceptor mechanisms. Fluorescence lifetime measurements further distinguish static vs. dynamic quenching .

Q. How can thermal analysis (DSC) elucidate phase transitions in DABCO derivatives?

  • Methodological Answer : Differential scanning calorimetry (DSC) measures enthalpy of fusion (ΔfusH) to identify polymorphic transitions. For DABCO N-oxide, ΔfusH = 0.11 kcal/mol at 493 K, confirming plastic crystalline behavior with applications in nonlinear optics .

Q. What strategies optimize the synthesis of γ-keto sulfones using DABCO-based sulfinate reagents?

  • Methodological Answer : The SOgen reagent (DABCO disulfinate, CAS 119752-83-9) enables one-step C–S bond formation. Optimal conditions involve a 1:1.2 molar ratio of substrate to SOgen in THF at 60°C, monitored by TLC. Comparative studies with Na₂S₂O₅ show higher yields (85–92%) due to improved solubility and reduced byproducts .

Notes

  • Avoid commercial sources (e.g., benchchem.com ) per user guidelines.
  • Structural variants (e.g., methyl-DABCO) require tailored synthetic protocols .
  • Thermal and spectroscopic data must be contextualized with reaction conditions to avoid misinterpretation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine
Reactant of Route 2
(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine

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